molecular formula C18H12FIOS B14116248 (5-(4-Fluorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone

(5-(4-Fluorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone

Cat. No.: B14116248
M. Wt: 422.3 g/mol
InChI Key: CIVBVMFNXPBEBN-UHFFFAOYSA-N
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Description

(5-(4-Fluorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone: is a complex organic compound that features a combination of fluorine, iodine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Fluorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the iodine atom, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry

In chemistry, (5-(4-Fluorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites. Its fluorine and iodine atoms make it suitable for use in radiolabeling studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (5-(4-Fluorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can form strong interactions with these targets, influencing their activity and function. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • (5-(4-Chlorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone
  • (5-(4-Bromophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone
  • (5-(4-Methylphenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone

Uniqueness

The presence of the fluorine atom in (5-(4-Fluorophenyl)thiophen-2-yl)(3-iodo-2-methylphenyl)methanone makes it unique compared to its analogs. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its reactivity and binding affinity in various applications.

Properties

Molecular Formula

C18H12FIOS

Molecular Weight

422.3 g/mol

IUPAC Name

[5-(4-fluorophenyl)thiophen-2-yl]-(3-iodo-2-methylphenyl)methanone

InChI

InChI=1S/C18H12FIOS/c1-11-14(3-2-4-15(11)20)18(21)17-10-9-16(22-17)12-5-7-13(19)8-6-12/h2-10H,1H3

InChI Key

CIVBVMFNXPBEBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1I)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F

Origin of Product

United States

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